3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
Description
Properties
Molecular Formula |
C20H12Cl2O4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H12Cl2O4/c21-12-6-5-11(15(22)7-12)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2 |
InChI Key |
QROOBSQAPFJZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components
| Component | Details |
|---|---|
| Substrate | 1-Hydroxy-9H-xanthen-9-one (xanthone core with hydroxyl group at C1) |
| Electrophile | 2,4-Dichlorobenzyl chloride (provides the 2,4-dichlorobenzyl group) |
| Base | Potassium carbonate (K₂CO₃) or other inorganic bases |
| Solvent | Dichloromethane (DCM), toluene, or THF |
Reaction Mechanism
The hydroxyl group at position 1 of the xanthone acts as a nucleophile, attacking the electrophilic carbon in 2,4-dichlorobenzyl chloride. The base deprotonates the hydroxyl group, enhancing its nucleophilicity. The reaction proceeds under mild conditions (room temperature to 40°C) in an inert atmosphere.
Experimental Setup
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Reagent Preparation :
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1-Hydroxy-9H-xanthen-9-one (1 equiv) is dissolved in dry DCM or toluene.
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2,4-Dichlorobenzyl chloride (1.1–1.2 equiv) is added dropwise under stirring.
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K₂CO₃ (2–3 equiv) is introduced to neutralize HCl and drive the reaction forward.
-
-
Reaction Monitoring :
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Progress is tracked via thin-layer chromatography (TLC) or NMR.
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The reaction typically completes within 12–24 hours.
-
-
Workup :
Alternative Synthetic Routes
Heck Reaction and Cyclization
This method, adapted from polyhydroxylated xanthone syntheses, involves a multi-step approach:
Step 1: Heck Coupling
| Component | Details |
|---|---|
| Substrate | 3-Bromo-2-methyl-4H-chromen-4-one |
| Styrene | 2,4-Dichlorostyrene (or other substituted styrenes) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with bidentate ligands (e.g., P(o-tol)₃) |
| Base | Na₂CO₃ or Et₃N |
| Solvent | DMF or THF |
The bromo-chromenone undergoes coupling with the styrene to form a distyryl intermediate.
Step 2: Cyclization to Xanthone
The distyryl intermediate is cyclized under acidic or basic conditions (e.g., H₂SO₄ or KOH) to form the xanthone core. Subsequent demethylation or deprotection introduces the hydroxyl group at C1.
Limitations : This route is less direct and requires additional steps for functional group interconversion.
Baker-Venkataraman Rearrangement
This method, used for synthesizing xanthones from phenyl esters, may be applicable for introducing the 2,4-dichlorobenzyl group:
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Esterification :
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A phenolic precursor is esterified with 2,4-dichlorobenzyl bromide.
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-
Rearrangement :
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The ester undergoes acid- or base-catalyzed rearrangement to form the xanthone skeleton.
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Example :
| Component | Details |
|---|---|
| Phenolic Precursor | 2,4-Dichloroacetophenone or analogous intermediates |
| Catalyst | BF₃·Et₂O or conc. H₂SO₄ |
This method is less commonly reported for xanthones but offers versatility in substituent placement.
Reaction Optimization Strategies
Solvent Selection
| Solvent | Advantages | Limitations |
|---|---|---|
| Dichloromethane | High solubility, inert atmosphere | Low boiling point, requires cooling |
| Toluene | Thermal stability, cost-effective | Lower solubility for polar substrates |
| THF | Improved solubility for sterically hindered compounds | Moisture sensitivity |
Base Optimization
| Base | Role | Optimal Conditions |
|---|---|---|
| K₂CO₃ | Neutralizes HCl, mild base | DCM/toluene, 25–40°C |
| Cs₂CO₃ | Stronger base for sluggish reactions | THF, 60–80°C |
| NaH | Deprtonates hydroxyl group aggressively | THF, 0°C to room temperature |
Temperature and Time
| Condition | Impact on Reaction |
|---|---|
| Low (0–25°C) | Reduces side reactions (e.g., over-etherification) |
| Moderate (25–60°C) | Accelerates reaction rate, improves yield |
| Prolonged (>24h) | Ensures completion but may degrade sensitive substrates |
Challenges and Mitigation
Side Reactions
-
Over-Etherification : Excess 2,4-dichlorobenzyl chloride may lead to di-substituted products.
-
Solution : Use equimolar or slight excess (1.1 equiv) of the electrophile.
-
-
Oxidation of Xanthone : Prolonged exposure to air or light degrades the xanthone core.
-
Solution : Perform reactions under inert (N₂/Ar) atmosphere and store intermediates in dark vials.
-
Purification
| Method | Protocol | Efficiency |
|---|---|---|
| Column Chromatography | Silica gel, gradient elution (hexane → DCM → ethyl acetate) | High purity (>95%) but labor-intensive |
| Recrystallization | Methanol/DCM or ethanol/water mixtures | Rapid but may require multiple cycles |
Summary of Key Data
Table 1: Comparative Analysis of Synthesis Methods
| Method | Steps | Yield (%) | Purity (%) | References |
|---|---|---|---|---|
| Nucleophilic Substitution | 1–2 | 60–75 | >95 | |
| Heck Reaction + Cyclization | 3–4 | 40–50 | 85–90 | |
| Baker-Venkataraman | 2–3 | 30–40 | 80–85 |
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Base | K₂CO₃ (2–3 equiv) | Neutralizes HCl, avoids side reactions |
| Solvent | DCM or toluene | Maximizes substrate solubility |
| Temperature | 25–40°C | Balances reaction rate and stability |
Chemical Reactions Analysis
3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variability at Position 3
The 3-O-substituted xanthone derivatives are a well-studied class due to their synthetic accessibility and tunable bioactivity. Below is a comparative analysis of key analogs:
Halogenated vs. Non-Halogenated Substituents
- Target Compound: The 2,4-dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability and membrane permeability compared to non-halogenated analogs.
- 3-(3-Methoxypropoxy)-9H-xanthen-9-one () : The methoxypropyl group enhances water solubility but may reduce intracellular retention due to lower lipophilicity.
Aromatic vs. Aliphatic Substituents
- Target Compound : The aromatic 2,4-dichlorobenzyl group likely enhances UV absorption (useful for analytical detection) and stabilizes the molecule via resonance effects.
- 3-(Cyclohexylethoxy)-9H-xanthen-9-one () : The cyclohexyl group provides steric hindrance without electronic effects, possibly altering substrate-enzyme interactions in biological assays.
Positional Isomerism and Hydroxylation Patterns
Variations in hydroxyl group placement significantly affect reactivity and bioactivity:
- 1,3,6,8-Tetraoxygenated Xanthones () : Multiple hydroxyl groups increase hydrogen-bonding capacity, enhancing interactions with biological targets like kinases or DNA. However, this also raises susceptibility to oxidative degradation.
- 2,5-Dichlorolichexanthone (): A dichlorinated analog with methoxy and methyl groups at positions 3, 6, and 8 demonstrates how halogenation at non-3 positions can redirect bioactivity toward specific targets (e.g., tyrosinase inhibition).
Spectral and Physicochemical Properties
Biological Activity
3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound with the molecular formula C20H12Cl2O4. It features a xanthene core that is substituted with a 2,4-dichlorobenzyl ether and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-hydroxy-9H-xanthen-9-one in the presence of a base, such as potassium carbonate, using solvents like dichloromethane or toluene under elevated temperatures to ensure complete conversion.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes linked to cancer cell proliferation and induce apoptosis in cancer cells. For instance, it has been shown to affect cell lines such as A549 (human lung cancer) and MCF7 (breast cancer), demonstrating significant cytotoxicity .
Table 1: Cytotoxicity Data of this compound
The mechanism by which this compound exerts its biological effects involves interactions with cellular targets that regulate growth and apoptosis. It is believed to bind to specific receptors or enzymes, leading to altered signaling pathways associated with cell survival and proliferation.
Case Studies
Recent studies have provided insights into the specific biological activities of this compound:
- In Vitro Studies : A study evaluated the anticancer effects on various human cancer cell lines, reporting significant inhibition of cell growth at concentrations as low as 11 µM. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest strong interactions with key enzymes that could be targeted for therapeutic intervention .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one?
Methodological Answer:
The compound can be synthesized via multi-component coupling reactions, similar to the approach used for structurally related xanthenes. For example, a three-component reaction involving 2,4-dichlorobenzaldehyde, 1-hydroxyxanthen-9-one, and a cyclic diketone (e.g., 5,5-dimethylcyclohexane-1,3-dione) under acidic conditions (e.g., H2SO4 or HCl catalysis) has been effective. Solvent selection (e.g., ethanol or acetonitrile) and temperature control (80–100°C) are critical for regioselective etherification at the 3-position. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .
Basic: How can the crystal structure and conformational dynamics of this compound be characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving conformational details. For xanthene derivatives, key parameters include dihedral angles between aromatic rings (e.g., 87.39° between dichlorobenzyl and xanthene planes) and boat/envelope conformations of fused rings. Hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice, as seen in analogous compounds. Low-temperature data collection (e.g., 113 K) minimizes thermal motion artifacts . Complementary techniques like DFT-optimized molecular geometry (B3LYP/6-31G*) validate experimental findings .
Basic: What biological activity screening protocols are applicable to this compound?
Methodological Answer:
Prioritize assays aligned with xanthene derivatives’ known bioactivities:
- Anti-inflammatory: COX-1/COX-2 inhibition assays (IC50 determination via ELISA).
- Antiviral: Plaque reduction assays against enveloped viruses (e.g., HSV-1).
- Photodynamic Therapy (PDT): Singlet oxygen quantum yield measurement using 1,3-diphenylisobenzofuran (DPBF) as a probe.
Dose-response curves (0.1–100 µM) and cytotoxicity controls (MTT assay on HEK-293 cells) are essential. Reference compounds (e.g., indomethacin for COX inhibition) validate experimental setups .
Advanced: How can synthetic yield be optimized while minimizing side products?
Methodological Answer:
Optimize via a factorial design of experiments (DoE), varying:
- Catalyst type/concentration (e.g., p-toluenesulfonic acid vs. Lewis acids).
- Reaction time/temperature (e.g., microwave-assisted synthesis at 100°C for 2 hrs vs. conventional heating).
Monitor intermediates via TLC or in-situ FTIR. Side products (e.g., over-alkylated derivatives) are mitigated by controlling stoichiometry (1:1.2 molar ratio of xanthenone to dichlorobenzyl chloride) . Scale-up challenges (e.g., exothermicity) require flow chemistry setups for heat dissipation .
Advanced: How should conflicting spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
Contradictions often arise from:
- Dynamic proton exchange (e.g., hydroxyl groups): Use D2O shake tests or variable-temperature NMR.
- Ionization artifacts in MS: Compare ESI+ and MALDI-TOF spectra; confirm molecular ion ([M+H]+) with isotopic pattern matching.
Cross-validate with SC-XRD bond lengths/angles (e.g., C–O ether linkage at ~1.36 Å) . For ambiguous NOESY correlations, molecular dynamics simulations (Amber force field) predict spatial proximity .
Advanced: What experimental designs assess environmental stability and degradation pathways?
Methodological Answer:
Adopt a tiered approach:
- Hydrolytic stability: Incubate in pH 2–12 buffers (37°C, 7 days); monitor via HPLC-UV.
- Photodegradation: Expose to UV-A/B light (315–400 nm) in aqueous/organic matrices; identify byproducts via LC-HRMS.
- Microbial degradation: Use OECD 301B test (activated sludge, 28 days); quantify residual compound via GC-MS.
Environmental fate modeling (EPI Suite) predicts partitioning coefficients (log Kow) and persistence .
Advanced: How can molecular interactions with biological targets (e.g., enzymes) be elucidated?
Methodological Answer:
- Docking studies: Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or viral polymerases. Focus on hydrophobic interactions with dichlorobenzyl groups.
- Surface plasmon resonance (SPR): Measure binding kinetics (ka/kd) for target proteins immobilized on CM5 chips.
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
Advanced: What mechanistic studies validate the compound’s mode of action in photodynamic therapy?
Methodological Answer:
- Singlet oxygen detection: Use electron paramagnetic resonance (EPR) with TEMP as a spin trap.
- Cellular uptake studies: Fluorescent labeling (e.g., BODIPY conjugation) tracked via confocal microscopy.
- Gene expression profiling: RNA-seq of PDT-treated cells identifies pathways (e.g., apoptosis via BAX/BCL-2 modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
